3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-ethoxyphenyl)propanamide
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Description
3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-ethoxyphenyl)propanamide is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
BenchChem offers high-quality 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-ethoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-ethoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic Evaluation and DNA Interaction
A study detailed the synthesis and cytotoxic evaluation of acyl derivatives of a quinone-based system, including derivatives with similar structures to the specified compound, showing high efficacy against certain cancer cell lines and potential for DNA interaction and modulation of small heat shock proteins (Gomez-Monterrey et al., 2011)[https://consensus.app/papers/design-synthesis-cytotoxic-evaluation-acyl-derivatives-gomezmonterrey/150108245f055d10870eda7083944c86/?utm_source=chatgpt].
Anti-Inflammatory and Analgesic Agents
Research into benzodifuranyl and tetrahydropyrimidine derivatives derived from natural compounds like visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, suggesting potential therapeutic applications (Abu‐Hashem et al., 2020)[https://consensus.app/papers/synthesis-novel-benzodifuranyl-135triazines-abu‐hashem/1b4ef798aee65ef5adff2529e7c19235/?utm_source=chatgpt].
Herbicidal Activity
A series of compounds containing pyrimidine and thiadiazole rings were synthesized and shown to have selective herbicidal activity, highlighting a potential application in agriculture (Liu & Shi, 2014)[https://consensus.app/papers/synthesis-herbicidal-activity-2aroxypropanamides-liu/727fb745fbef5de39333ecb6cd67b066/?utm_source=chatgpt].
Photoreactions in Organic Chemistry
The photoreactions of N,N-dimethylpyruvamide, a compound with structural similarities, were studied, contributing to the understanding of organic photochemical processes (Shima et al., 1984)[https://consensus.app/papers/organic-reactions-photoreactions-nndimethylpyruvamide-shima/7a3214c092df5250b5a2a02b7b52b438/?utm_source=chatgpt].
Chemical Reactivity and Synthesis
Investigations into the chemical reactivity of biginelli-type compounds, including the synthesis of new dihydropyrimidine derivatives, provide insight into the versatility of these compounds in chemical synthesis (Namazi et al., 2001)[https://consensus.app/papers/investigation-chemical-reactivity-positions-c6methyl-namazi/f9e334969f8f515485355be100ca9c91/?utm_source=chatgpt].
properties
IUPAC Name |
3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(2-ethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-4-24-14-8-6-5-7-13(14)19-15(21)10-9-12-11(2)18-17(23)20(3)16(12)22/h5-8H,4,9-10H2,1-3H3,(H,18,23)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHQJGRMKARSMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=C(NC(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 30865565 |
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